molecular formula C7H7F3N2O B1409250 2-Amino-4-methoxy-6-(trifluoromethyl)pyridine CAS No. 1227597-11-6

2-Amino-4-methoxy-6-(trifluoromethyl)pyridine

Cat. No.: B1409250
CAS No.: 1227597-11-6
M. Wt: 192.14 g/mol
InChI Key: ZXCIWDWXWOPGAG-UHFFFAOYSA-N
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Description

2-Amino-4-methoxy-6-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with amino, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methoxy-6-(trifluoromethyl)pyridine typically involves the reaction of 2-fluoro-4-methoxy-6-(trifluoromethyl)pyridine with an appropriate amine source under controlled conditions. One common method includes the use of acetamidine hydrochloride, sodium hydroxide, water, and dimethyl sulfoxide as solvents. The reaction is carried out at elevated temperatures, often around 130°C, for a duration of 24 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process typically involves extraction, drying, and distillation steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methoxy-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

2-Amino-4-methoxy-6-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-methoxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(trifluoromethyl)pyridine
  • 2-Amino-4-methoxy-5-(trifluoromethyl)pyridine
  • 2-Amino-4-methoxy-6-(difluoromethyl)pyridine

Uniqueness

2-Amino-4-methoxy-6-(trifluoromethyl)pyridine is unique due to the presence of both methoxy and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and enhanced biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-methoxy-6-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-13-4-2-5(7(8,9)10)12-6(11)3-4/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCIWDWXWOPGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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